

An In-Depth Technical Guide to the Physicochemical Characteristics of 8-(Tosylamino)quinoline

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Compound of Interest

Compound Name: 8-(Tosylamino)quinoline

Cat. No.: B084751

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Abstract: This technical guide provides a comprehensive examination of **8-(Tosylamino)quinoline** (TsQ), a pivotal molecule in the fields of medicinal chemistry and analytical science. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, spectroscopic profile, and synthetic methodologies from a practical, application-oriented perspective. We delve into the causality behind its utility, particularly as a foundational fluorophore for the detection of metal ions, most notably Zinc (Zn^{2+}). This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of TsQ for their work.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline moiety is a privileged structure in drug discovery and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] **8-(Tosylamino)quinoline**, also known as N-(8-Quinoly)-p-toluenesulfonamide, emerges as a significant derivative. While not an end-product therapeutic itself, its true value lies in its role as a versatile intermediate and, more importantly, as a highly effective fluorescent chemosensor. [3] Its sulfonamide linkage to the 8-aminoquinoline core creates a bidentate chelation site that, upon coordination with specific metal ions, triggers a pronounced fluorescence response.[4] This "turn-on" sensing capability is fundamental to its application in tracking biologically

significant cations like Zn^{2+} , which play critical roles in countless physiological and pathological processes.[3][5]

This guide offers an in-depth analysis of the core physical and chemical characteristics that underpin these applications, providing the foundational knowledge necessary for its effective synthesis, characterization, and deployment in advanced research settings.

Molecular Identity and Structural Framework

The structural arrangement of **8-(Tosylamino)quinoline** is the primary determinant of its chemical behavior. The molecule integrates a planar, aromatic quinoline ring system with a toluenesulfonamide group at the 8-position. This configuration positions the sulfonamide nitrogen and the quinoline nitrogen in a sterically favorable arrangement for bidentate chelation.

Figure 1: 2D Chemical Structure of **8-(Tosylamino)quinoline**.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source(s)
Chemical Name	4-Methyl-N-(8-quinolinyl)benzenesulfonamide	[6]
Synonyms	N-(8-Quinolyl)-p-toluenesulfonamide, 8-(p-Tosylamino)quinoline	[7]
CAS Number	10304-39-9	[6]
Molecular Formula	$\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2\text{S}$	[6]
Molecular Weight	298.36 g/mol	[6]
InChI Key	ZSMKPYXVUIWTCT-UHFFFAOYSA-N	

| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2cccc3cccn23 | |

Physicochemical Data

The bulk physical properties of a compound are critical for its handling, formulation, and application. **8-(Tosylamino)quinoline** is typically supplied as a stable, solid material. Its solubility characteristics dictate the choice of solvents for synthesis, purification, and analytical studies.

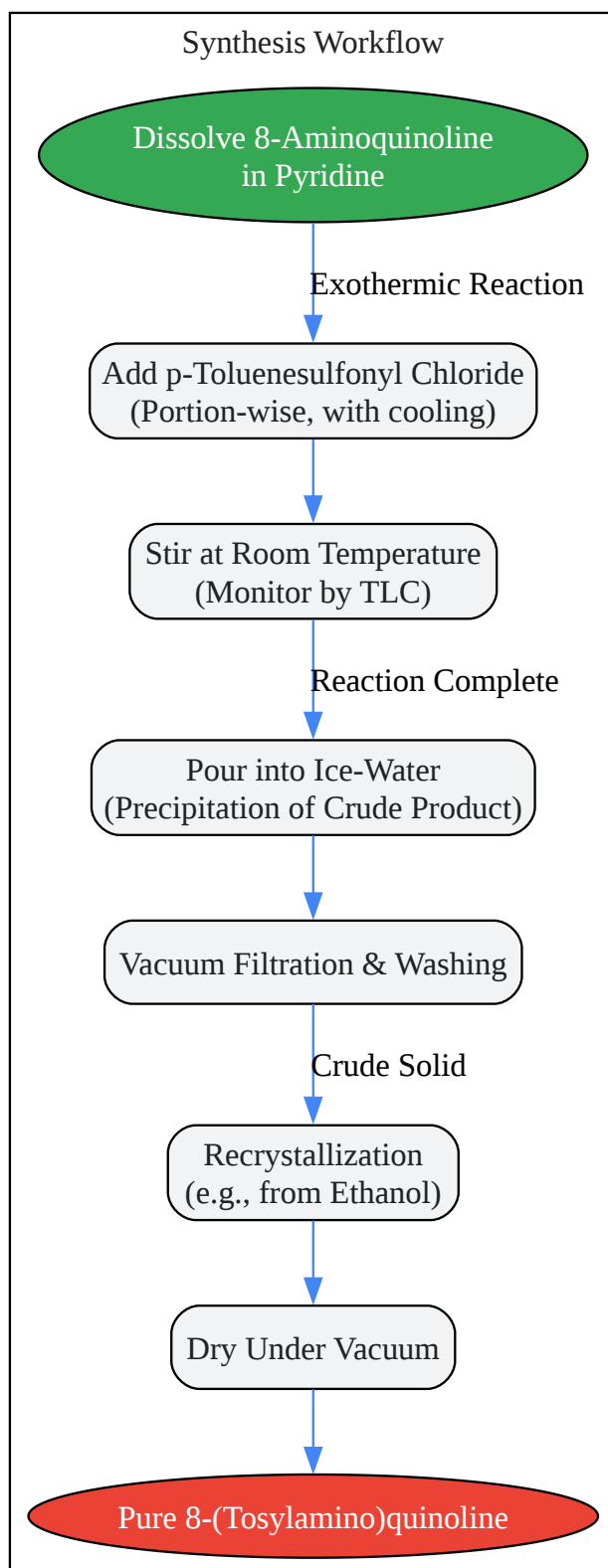
Table 2: Key Physical Properties

Property	Value	Experimental Context / Notes	Source(s)
Appearance	White to pale brown solid/powder	Varies slightly with purity.	[7] [8]
Melting Point	154-158 °C	A sharp melting range is indicative of high purity.	[6] [7] [8]
Boiling Point	492.1 ± 47.0 °C	Predicted value; compound may decompose at high temperatures.	[7]
Density	1.342 ± 0.06 g/cm ³	Predicted value.	[7]
Solubility	Sparingly soluble in water	Soluble in many organic solvents like DMSO, DMF, chloroform, and moderately soluble in hot ethanol.	[4] [9]

| pKa | 7.58 ± 0.30 | Predicted; refers to the acidity of the sulfonamide N-H proton. [\[7\]](#) |

Synthesis and Purification Protocol

Expertise & Causality: The most direct and widely used synthesis of **8-(Tosylamino)quinoline** involves the nucleophilic attack of the amino group of 8-aminoquinoline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically run in the presence of a base, such as pyridine. Pyridine serves a dual purpose: it acts as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the 8-aminoquinoline starting material, which would render it non-nucleophilic and halt the reaction.



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Figure 2: Generalized workflow for the synthesis of **8-(Tosylamino)quinoline**.

Step-by-Step Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aminoquinoline). Cool the flask in an ice bath to 0-5 °C.
- **Reagent Addition:** Add p-toluenesulfonyl chloride (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and controlled addition is crucial to prevent side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 8-aminoquinoline spot is consumed.
- **Workup and Isolation:** Pour the reaction mixture slowly into a beaker containing a large volume of ice-water (approx. 10x the volume of pyridine used). A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
- **Filtration:** Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.
- **Purification:** The trustworthiness of subsequent experimental data relies on the purity of the compound. Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as a crystalline solid.^[10]
- **Drying and Characterization:** Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (NMR, IR).

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. Each technique offers a unique fingerprint of the compound's electronic and atomic environment.

Table 3: Summary of Key Spectroscopic Data

Technique	Key Features and Expected Values
^1H NMR	~2.4 ppm (s, 3H): Methyl (CH_3) protons of the tosyl group. ~7.2-8.9 ppm (m, 10H): Complex multiplet region for the 6 protons on the quinoline ring and the 4 protons on the tosyl ring. ~9.5-10.5 ppm (br s, 1H): Sulfonamide (N-H) proton, often broad and may exchange with D_2O.
IR (KBr, cm^{-1})	~3200-3400: N-H stretching vibration. ~1340 & ~1160: Asymmetric and symmetric SO_2 stretching vibrations, characteristic of the sulfonyl group. ~1500-1600: C=C and C=N aromatic ring stretching. ~3000-3100: Aromatic C-H stretching.

| UV-Vis (in Methanol) | ~240 nm & ~310 nm: Absorption bands corresponding to π - π^* and n - π^* electronic transitions within the quinoline aromatic system.[\[11\]](#)[\[12\]](#) |

Note: Exact chemical shifts (ppm) and absorption maxima (nm) can vary slightly based on the solvent used and instrument calibration.

Core Application: A Fluorescent "Turn-On" Sensor for Zinc (Zn^{2+})

The primary driver for the synthesis and study of **8-(Tosylamino)quinoline** and its derivatives is their application as fluorescent sensors.[\[3\]](#) In its free state, the fluorescence of the quinoline core is often quenched. Upon chelation with a metal ion like Zn^{2+} , a rigid, stable 5-membered ring is formed, leading to a significant enhancement of fluorescence intensity.[\[4\]](#)

Mechanism of Action: The sensing mechanism is rooted in the chelation of the Zn^{2+} ion by two molecules of **8-(Tosylamino)quinoline**, forming a 2:1 complex. This coordination restricts intramolecular rotations and vibrations that would otherwise provide non-radiative decay pathways for the excited state. The formation of this stable complex effectively "turns on" the fluorescence of the quinoline fluorophore.[\[4\]](#)[\[13\]](#)

Figure 3: Chelation of Zn^{2+} by two **8-(Tosylamino)quinoline** (TsQ) molecules.

Protocol: Fluorescence Titration Experiment

This self-validating protocol confirms the chemosensing capability of the synthesized compound.

- **Stock Solutions:** Prepare a stock solution of **8-(Tosylamino)quinoline** (e.g., 1 mM in a suitable solvent like methanol or a buffer-solvent mixture) and a stock solution of a zinc salt (e.g., 10 mM ZnCl_2 in water).
- **Sample Preparation:** In a series of fluorescence cuvettes, place a fixed concentration of **8-(Tosylamino)quinoline** (e.g., 10 μM).
- **Titration:** Add increasing equivalents of the ZnCl_2 solution to each cuvette (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).
- **Measurement:** After a brief incubation period, measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set near the absorption maximum of the quinoline moiety (e.g., ~360 nm).^[4]
- **Analysis:** Plot the fluorescence intensity at the emission maximum (e.g., ~490 nm) against the concentration of added Zn^{2+} . A sigmoidal curve or a curve that plateaus is expected, demonstrating the saturation of the ligand with the metal ion and confirming the "turn-on" fluorescence response.^[4]

Conclusion

8-(Tosylamino)quinoline is more than a simple chemical intermediate; it is a precisely engineered molecular tool. Its physical characteristics—a stable solid with predictable solubility—facilitate its synthesis and handling. Its spectroscopic profile provides a clear and unambiguous means of structural verification. Most importantly, its inherent chemical architecture, featuring a bidentate chelation site adjacent to a quinoline fluorophore, makes it an exemplary platform for the development of fluorescent sensors. The principles and data outlined in this guide provide the necessary authoritative grounding for researchers to confidently synthesize, characterize, and apply this versatile compound in their scientific endeavors.

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